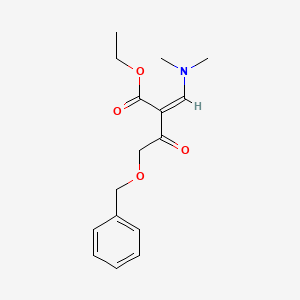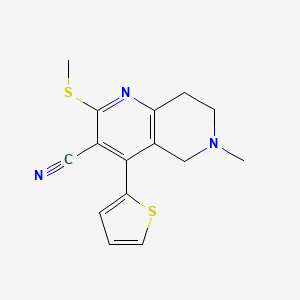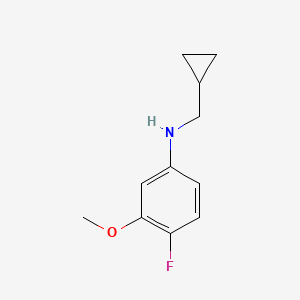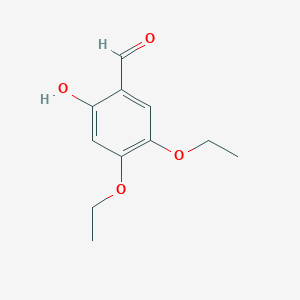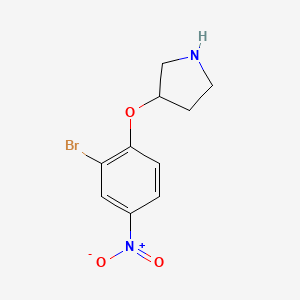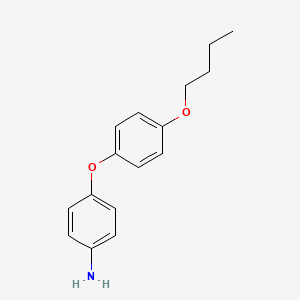
4-(4-Butoxyphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Butoxyphenoxy)aniline is an organic compound characterized by the presence of an aniline group attached to a butoxyphenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butoxyphenoxy)aniline typically involves the nucleophilic substitution reaction of 4-butoxyphenol with 4-fluoronitrobenzene, followed by the reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Butoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro precursor can be reduced to form the aniline derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or chemical reducing agents like iron powder and hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
4-(4-Butoxyphenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Butoxyphenoxy)aniline involves its interaction with specific molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. Additionally, the butoxyphenoxy moiety can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparaison Avec Des Composés Similaires
4-Butoxyaniline: Similar structure but lacks the phenoxy group.
4-Phenoxyaniline: Similar structure but lacks the butoxy group.
4-(4-Methoxyphenoxy)aniline: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: 4-(4-Butoxyphenoxy)aniline is unique due to the presence of both butoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
51690-68-7 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
4-(4-butoxyphenoxy)aniline |
InChI |
InChI=1S/C16H19NO2/c1-2-3-12-18-14-8-10-16(11-9-14)19-15-6-4-13(17)5-7-15/h4-11H,2-3,12,17H2,1H3 |
Clé InChI |
KDPQRCCTVDSXIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5,7-dichloro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15089355.png)
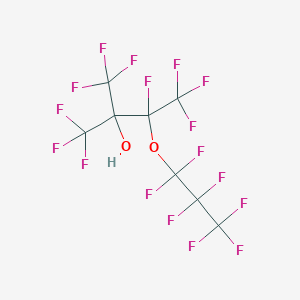


![2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine](/img/structure/B15089366.png)
![Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B15089368.png)
![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)
